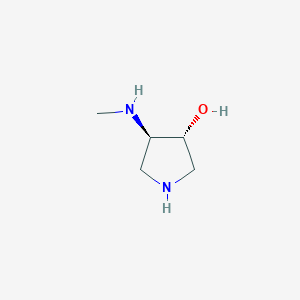

(3R,4R)-4-(methylamino)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-(methylamino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6-4-2-7-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBMVJAZPUCDRH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Chiral Serine Derivatives (12-step Route)

One approach uses chiral serine as the starting material, proceeding through a 12-step synthetic sequence to obtain cis-(3R,4R)-N-benzyl-4-methyl-3-methylaminopiperidine, a close analog of the target compound. The key steps include:

- Ring closure : Reaction of 2-butenal with N-protected 2-nitroethylamine under catalysis and organic acid at controlled temperatures (-10 to 50 °C), followed by acid-mediated dehydration to yield (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine.

- Catalytic hydrogenation : Reduction of the nitro group to the corresponding amine.

- Methylation : Introduction of the methylamino group to form the target compound.

This method suffers from a long synthetic route, expensive reagents and catalysts, difficult separation of key intermediates, and low overall yield (~9.5%).

Multi-step Synthesis via N-Acylation and Quaternization (Improved Process)

A more efficient process involves:

- N-acylation of 3-amino-4-methylpyridine with acetyl chloride or acetic anhydride at room temperature to form an acylated intermediate.

- Quaternization of the pyridine nitrogen with benzyl chloride in toluene at 110 °C.

- Partial reduction of the quaternized pyridine to a tetrahydropyridine intermediate using sodium borohydride in methanol or water at 0–5 °C.

- Hydrolysis with hydrochloric acid and acetic acid mixture at 80–85 °C to convert to the corresponding amine.

- Reductive amination using titanium(IV) tetraisopropoxide and methanolic methylamine, followed by sodium borohydride reduction at 0–5 °C to yield 1-benzyl-4-methylpiperidin-3-yl-methylamine.

- Resolution of the racemic amine using chiral resolving agents such as ditoluoyl-L-tartaric acid in methanol-water mixtures to isolate the (3R,4R) enantiomer.

This method is notable for its improved efficiency and scalability.

Coupling and Debenzylation Steps for Functionalization

Subsequent transformations include:

- Condensation of the resolved (3R,4R)-1-benzyl-4-methylpiperidin-3-yl-methylamine with 4-chloropyrrolo[2,3-d]pyrimidine to form a coupled intermediate.

- Debenzylation using suitable agents to remove the benzyl protecting group, yielding the free amine.

- Further condensation with cyanoacetic acid derivatives to yield functionalized analogs of the target compound.

Alternative Resolution and Functionalization Routes

Other patents describe:

- Use of chiral acids to convert racemic mixtures into diastereomeric salts for resolution.

- Application of palladium-catalyzed coupling reactions and organolithium intermediates for functionalization of pyrrolo[2,3-d]pyrimidine derivatives.

- Use of polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and controlled low temperatures (-78 °C) for selective alkylation and coupling steps.

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

- The improved multi-step process involving N-acylation, quaternization, partial reduction, hydrolysis, reductive amination, and resolution offers a practical and scalable route with better yields compared to the lengthy serine-based synthesis.

- The resolution step using ditoluoyl-L-tartaric acid is critical for obtaining the desired (3R,4R) stereochemistry with high enantiomeric purity.

- Catalytic hydrogenation and methylation steps in the serine-based method are effective but contribute to the overall low yield and complexity.

- Use of chiral acids and palladium-catalyzed coupling allows for functionalization of the piperidine ring and incorporation of heterocyclic moieties, expanding the compound’s utility.

- Temperature control, choice of solvents, and reagent stoichiometry are crucial for optimizing yields and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(methylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the methylamino group can result in a variety of substituted pyrrolidines.

Scientific Research Applications

(3R,4R)-4-(methylamino)pyrrolidin-3-ol has several applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(methylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Substituent Variations: Methylamino vs. Hydroxymethyl

- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (1N) This analog replaces the methylamino group with a hydroxymethyl moiety. It is a high-affinity transition state mimic (Kd ~ pM) for DNA glycosylases like hOGG1 and Fpg, suggesting its utility in probing enzyme mechanisms .

Stereochemical Differences

- (3S,4R)-4-Benzylpyrrolidin-3-ol

The S configuration at the 3-position and benzyl substituent alter spatial orientation, reducing compatibility with enzymes that require R stereochemistry for binding. This compound (CAS: 215922-83-1) is primarily used in custom synthesis rather than biological studies . - (3S,4S)-4-Methylpyrrolidin-3-ol

The S configuration at both chiral centers results in a distinct conformational profile, limiting its utility in systems sensitive to stereochemistry, such as enzyme active sites .

Functional Group Additions

- This contrasts with the methylamino derivative, which lacks such aromatic modifications .

Comparative Data Table

Biological Activity

(3R,4R)-4-(methylamino)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in drug design and development. The biological activity of this compound can be evaluated through various mechanisms, including its interaction with specific receptors and enzymes.

Mechanistic Insights

- Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition : Research has demonstrated that compounds related to this compound exhibit inhibitory effects on GSK-3β, a key enzyme involved in multiple signaling pathways. For instance, a derivative showed an IC50 value of 130 nM against GSK-3β, indicating its potential as a therapeutic agent in conditions such as diabetes and neurodegenerative diseases .

- Binding Affinity and Selectivity : The binding modes of pyrrolidine derivatives have been studied using molecular dynamics simulations. These studies suggest that specific structural features, including the presence of a methyl group, can enhance binding affinity to target enzymes. For example, modifications in the piperidine nitrogen's substituents significantly affected the inhibition potency against GSK-3β, highlighting the importance of functional groups in drug design .

Case Study 1: Pyrrolidine Derivatives as GSK-3β Inhibitors

A series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The study revealed that compounds with a nitrile group exhibited higher activity compared to those without it. The relationship between structure and activity was established through detailed SAR (structure-activity relationship) analysis.

| Compound | IC50 (nM) | Functional Groups |

|---|---|---|

| 14b | 130 | Nitrile |

| 14e | >1000 | Propyl |

| 14n | >500 | Dimethylaminopropyl |

This table summarizes the inhibitory potency of various derivatives, emphasizing the critical role of specific functional groups in enhancing biological activity .

Case Study 2: Pyrrolidine in Drug Discovery

Pyrrolidine scaffolds have been extensively utilized in drug discovery due to their ability to modulate various biological targets. A study highlighted the use of (R,R)-9 and its analogs for treating type 2 diabetes, demonstrating that structural modifications can lead to significant changes in receptor binding and agonistic activity .

Pharmacological Profiles

Research indicates that this compound and its analogs can act as selective modulators for various receptors:

- Estrogen Receptor Modulation : Certain derivatives have shown promising results as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related conditions such as breast cancer.

- RORγt Antagonism : Some pyrrolidine derivatives have been identified as inverse agonists for RORγt, a receptor implicated in autoimmune diseases. These compounds demonstrated low nanomolar potency, suggesting their potential as therapeutic agents in managing autoimmune disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.